Alisporivir

Description

This compound has been used in trials studying the treatment of Hepatitis C and Chronic Hepatitis C.

This compound is a non-immunosuppressive analogue of cyclosporine A and an inhibitor of cyclophilins, with potential antiviral activity. Upon oral administration, this compound targets and inhibits human host cyclophilins, thereby inhibiting hepatitis C virus (HCV) replication in hepatocytes. This compound may also inhibit the replication of various coronaviruses. In addition, it may inhibit mitochondrial cyclophilin-D, which regulates mitochondrial permeability transition pore (mPTP) opening. This may prevent cell death and tissue damage.

This compound is a Protein drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.

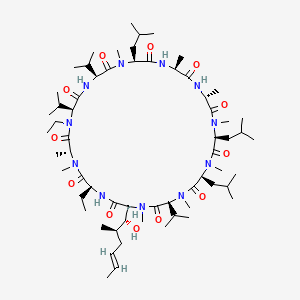

nonimmunosuppressive cyclosporin analog; structure/sequence in first source

Properties

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,27R,30S,33S)-25,30-diethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,27,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21,24-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H113N11O12/c1-26-29-30-40(16)52(75)51-56(79)66-44(27-2)59(82)68(20)43(19)58(81)74(28-3)49(38(12)13)55(78)67-48(37(10)11)62(85)69(21)45(31-34(4)5)54(77)64-41(17)53(76)65-42(18)57(80)70(22)46(32-35(6)7)60(83)71(23)47(33-36(8)9)61(84)72(24)50(39(14)15)63(86)73(51)25/h26,29,34-52,75H,27-28,30-33H2,1-25H3,(H,64,77)(H,65,76)(H,66,79)(H,67,78)/b29-26+/t40-,41+,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLROWHGDTNFZBH-XEMWPYQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)CC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)CC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H113N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027752 | |

| Record name | Alisporivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1216.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254435-95-5 | |

| Record name | Alisporivir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254435955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alisporivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alisporivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6S,9S,12R,15S,18S,21S,24S,27R,30S,33S)â??25,30â??diethyl-33â??[(1R,2R,4E)â??1-hydroxy-2â??methylhexâ??4â??enâ??1â??yl]-1,4,7,10,12,15,19,27,28â??nonamethyl-6,9,18â??tris(2â??methylpropyl)-3,21,24â??tri(propanâ??2â??yl)-1,4,7,10,13,16,19,22,25,28,31â??undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32â??undecone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALISPORIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBP9099AA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alisporivir's Mechanism of Action in HCV Replication: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alisporivir (DEBIO-025) represents a novel class of anti-Hepatitis C Virus (HCV) agents known as host-targeting antivirals. Unlike direct-acting antivirals (DAAs) that target viral proteins, this compound inhibits a host protein, cyclophilin A (CypA), which is essential for HCV replication. This unique mechanism of action confers a pangenotypic antiviral activity, a high barrier to resistance, and a lack of cross-resistance with DAAs. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data from in vitro and clinical studies, detailed experimental protocols for key assays, and visualizations of the critical pathways and experimental workflows.

Core Mechanism of Action

This compound's antiviral activity is centered on its ability to bind to and inhibit the enzymatic activity of cyclophilin A (CypA), a host cell peptidyl-prolyl cis-trans isomerase (PPIase).[1][2][3] CypA is a crucial host factor that the Hepatitis C virus hijacks to facilitate its replication.

The primary viral binding partner of CypA is the HCV nonstructural protein 5A (NS5A).[1] Specifically, CypA interacts with proline residues located in Domain II of the NS5A protein.[1] This interaction is believed to induce a conformational change in NS5A, which is essential for the proper functioning of the HCV replication complex and for efficient viral RNA replication.[4]

This compound acts as a potent inhibitor of CypA's PPIase activity by binding directly to its enzymatic hydrophobic pocket.[1] This binding event physically obstructs the interaction between CypA and NS5A, effectively disrupting a critical step in the HCV replication cycle.[1][4] By preventing the CypA-NS5A association, this compound inhibits the formation of functional replication complexes, leading to a significant reduction in viral RNA synthesis.[5]

dot

Caption: this compound inhibits HCV replication by binding to host CypA.

Quantitative Data

In Vitro Antiviral Activity

This compound demonstrates potent antiviral activity against various HCV genotypes in vitro. The following table summarizes key quantitative data from preclinical studies.

| Parameter | Value | HCV Genotype/System | Reference |

| Ki for CypA | 0.34 nM | Recombinant Human CypA | [6] |

| EC50 | ~0.03 µM | Wild-type HCV Genotype 1b replicon | [4] |

| EC50 | 2.05 ± 0.56 µM | This compound-resistant Genotype 1b replicon | [4] |

| Fold-Resistance | ~65-fold | D320E mutation in NS5A | [4] |

Clinical Efficacy

Clinical trials have demonstrated significant viral load reduction and sustained virologic response (SVR) rates in HCV-infected patients treated with this compound-based regimens.

| Clinical Trial Phase | Patient Population | This compound Dosage | Mean Maximal Viral Load Reduction (log10 IU/mL) | SVR Rate | Reference |

| Phase I | HCV/HIV co-infected | 1200 mg BID | -3.6 | N/A | [4] |

| Phase II | Treatment-naïve Genotype 1 & 4 | 1000 mg/day (with PEG-IFNα-2a) | -4.75 | N/A | [4] |

| Phase II | Treatment-naïve Genotype 2 & 3 | 1000 mg/day (with PEG-IFNα-2a) | -5.89 | N/A | [4] |

| Phase IIb (VITAL-1) | Treatment-naïve Genotype 2 or 3 | 400 mg BID (with Ribavirin) | Not specified | 88% (SVR12) | [7] |

| Phase II (ESSENTIAL) | Treatment-naïve Genotype 1 | 400 mg BID (with PEG-IFNα/Ribavirin) | Not specified | 73.4% (VR24) | [2] |

Experimental Protocols

HCV Replicon Assay for Antiviral Activity

This assay is used to determine the in vitro efficacy of this compound in inhibiting HCV RNA replication.

Methodology:

-

Cell Line: Huh-7 cells or their derivatives (e.g., Huh-7.5) harboring a subgenomic HCV replicon are used. These replicons typically contain a reporter gene, such as firefly or Renilla luciferase, for ease of quantification.

-

Cell Seeding: Cells are seeded in 96-well or 384-well plates at a density that allows for logarithmic growth during the assay period.

-

Compound Treatment: this compound is serially diluted to various concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, at 37°C in a humidified CO2 incubator.

-

Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.

-

Data Analysis: The EC50 value (the concentration of this compound that inhibits 50% of HCV replication) is calculated by plotting the luminescence signal against the drug concentration and fitting the data to a dose-response curve.

dot

Caption: Workflow for determining this compound's EC50 in HCV replicons.

GST Pull-Down Assay for CypA-NS5A Interaction

This in vitro assay is used to demonstrate the direct interaction between CypA and NS5A and its disruption by this compound.

Methodology:

-

Protein Expression and Purification: Recombinant GST-tagged CypA and His-tagged NS5A are expressed in E. coli and purified.

-

Immobilization of Bait Protein: GST-CypA is immobilized on glutathione-sepharose beads.

-

Binding Reaction: The immobilized GST-CypA is incubated with purified His-NS5A in a binding buffer (e.g., PBS with a mild detergent like Triton X-100) in the presence or absence of varying concentrations of this compound.

-

Incubation: The mixture is incubated for several hours at 4°C with gentle rotation to allow for protein-protein interaction.

-

Washing: The beads are washed multiple times with the binding buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or by using a solution with a high concentration of reduced glutathione.

-

Analysis: The eluted proteins are resolved by SDS-PAGE and analyzed by Western blotting using anti-GST and anti-His antibodies to detect CypA and NS5A, respectively. A decrease in the amount of NS5A pulled down in the presence of this compound indicates inhibition of the interaction.

dot

Caption: GST Pull-Down assay to assess this compound's effect on CypA-NS5A.

In Vitro Selection of this compound-Resistant HCV Replicons

This method is used to identify the genetic basis of resistance to this compound.

Methodology:

-

Cell Culture: Huh-7 cells harboring an HCV replicon are cultured in the presence of a selective agent (e.g., G418) and a low concentration of this compound.

-

Dose Escalation: The concentration of this compound is gradually increased over several passages as the cells adapt and resistant populations emerge.

-

Isolation of Resistant Clones: Once cells are able to replicate in the presence of high concentrations of this compound, individual cell clones are isolated.

-

Phenotypic Analysis: The resistance level of the selected clones is quantified by determining the EC50 of this compound in a replicon assay and comparing it to the wild-type replicon.

-

Genotypic Analysis: The HCV RNA from the resistant clones is extracted, and the entire viral genome, particularly the NS5A region, is sequenced to identify mutations that confer resistance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique to study the structural and dynamic changes in NS5A upon interaction with CypA and the effect of this compound.

Methodology:

-

Protein Preparation: Isotopically labeled (e.g., 15N, 13C) recombinant NS5A (or specific domains) and unlabeled CypA are prepared.

-

NMR Data Acquisition: A series of NMR experiments, such as 1H-15N HSQC (Heteronuclear Single Quantum Coherence), are performed on the labeled NS5A in its free state, in the presence of CypA, and in the presence of both CypA and this compound.

-

Chemical Shift Perturbation (CSP) Analysis: Changes in the chemical shifts of the NS5A backbone amides upon addition of CypA are monitored. Residues exhibiting significant CSPs are identified as being part of or affected by the interaction interface. The reversal of these shifts upon the addition of this compound confirms the disruption of the interaction.

-

Structural and Dynamic Analysis: More advanced NMR experiments can be used to determine the three-dimensional structure of the complex and to probe changes in the conformational dynamics of NS5A upon binding to CypA and its disruption by this compound.

Resistance to this compound

A key advantage of this compound is its high barrier to resistance.[4] In contrast to many DAAs where a single amino acid substitution can confer high-level resistance, resistance to this compound requires multiple mutations in Domain II of NS5A.[8] The most frequently observed mutation is D320E.[4] However, this single mutation only confers a low level of resistance.[4] The development of significant resistance necessitates the accumulation of additional mutations.[8] Importantly, these resistance mutations render the HCV replicon less dependent on the host factor CypA for its replication.[4] Furthermore, this compound-resistant variants remain fully susceptible to DAAs, and vice versa, indicating a lack of cross-resistance.[4]

Conclusion

This compound's unique host-targeting mechanism of action, by inhibiting the essential interaction between the host protein cyclophilin A and the viral protein NS5A, provides a powerful and distinct approach to the treatment of HCV infection. Its pangenotypic activity, high barrier to resistance, and favorable safety profile make it a valuable component for potential future combination therapies, particularly for difficult-to-treat patient populations. The experimental methodologies detailed in this guide provide a framework for the continued investigation and development of host-targeting antivirals.

References

- 1. DEB025 (this compound) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profile of this compound and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profile of this compound and its potential in the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DEB025 (this compound) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A | PLOS One [journals.plos.org]

- 5. cube-biotech.com [cube-biotech.com]

- 6. researchgate.net [researchgate.net]

- 7. umfiasi.ro [umfiasi.ro]

- 8. In vitro anti-hepatitis C virus (HCV) resistance selection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Alisporivir: A Technical Guide to a Host-Targeting Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alisporivir (DEB025) is a potent, non-immunosuppressive cyclophilin inhibitor that has demonstrated significant antiviral activity, primarily against the Hepatitis C virus (HCV). By targeting a host protein, cyclophilin A (CypA), this compound presents a high barrier to viral resistance and exhibits a pangenotypic profile. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data from clinical trials, and detailed methodologies for key experimental procedures. The information is intended to serve as a comprehensive resource for researchers and professionals involved in antiviral drug development.

Introduction: The Advent of Host-Targeting Antivirals

The landscape of antiviral therapy has historically been dominated by direct-acting antivirals (DAAs) that target specific viral proteins. While highly effective, DAAs can be susceptible to the development of viral resistance due to the high mutation rates of many viruses.[1] Host-targeting antivirals (HTAs) represent a paradigm shift in antiviral strategy. By targeting cellular factors essential for viral replication, HTAs can offer a higher genetic barrier to resistance and broader activity across different viral genotypes.[2] this compound is a prime example of such an agent, functioning by inhibiting the host protein cyclophilin A, which is crucial for the replication of several viruses, most notably HCV.[2][3]

This compound: Profile of a Cyclophilin Inhibitor

Chemical Structure and Properties

This compound is a synthetic analogue of cyclosporine A, modified to eliminate its immunosuppressive activity while retaining its potent cyclophilin-binding properties.

-

Molecular Formula: C63H113N11O12

-

Molecular Weight: 1216.6 g/mol

-

Synonyms: DEB025, Debio-025[1]

Development History and Clinical Trials

Originally developed from cyclosporine A, this compound was engineered to be a non-immunosuppressive cyclophilin inhibitor.[1] It progressed through extensive clinical trials for the treatment of chronic HCV infection, demonstrating significant efficacy.[2][3] However, the development program was halted by the U.S. Food and Drug Administration (FDA) following a case of pancreatitis in a patient receiving the drug in combination with pegylated interferon and ribavirin.[4] Despite this setback, the wealth of data generated from these trials provides valuable insights into its antiviral potential and mechanism of action.

Mechanism of Action: Targeting the Host for Antiviral Effect

This compound's primary mechanism of action involves the inhibition of cyclophilin A (CypA), a cellular peptidyl-prolyl isomerase.[3] CypA is a host protein that plays a critical role in the proper folding and function of a variety of cellular and viral proteins. In the context of HCV infection, CypA is essential for the function of the viral non-structural protein 5A (NS5A), a key component of the viral replication complex.[1] By binding to the active site of CypA, this compound prevents its interaction with NS5A, thereby disrupting the HCV replication cycle.[1]

Caption: this compound inhibits HCV replication by blocking the interaction between host CypA and viral NS5A.

Quantitative Efficacy Data

The clinical development program for this compound generated a substantial amount of data on its efficacy against HCV across various genotypes and patient populations.

In Vitro Antiviral Activity

Clinical Trial Data: Sustained Virologic Response (SVR)

The following tables summarize the Sustained Virologic Response (SVR) rates observed in key clinical trials of this compound. SVR is defined as undetectable HCV RNA at 12 or 24 weeks after the end of treatment and is considered a curative endpoint.

Table 1: SVR Rates in Treatment-Naïve HCV Genotype 1 Patients (ESSENTIAL II Trial) [6]

| Treatment Arm | N | SVR12 Rate (%) |

| This compound 600 mg QD + PR | - | 69 |

| This compound 400 mg BID + PR | - | 69 |

| Placebo + PR | - | 53 |

PR: Peginterferon and Ribavirin

Table 2: SVR24 Rates in Treatment-Naïve HCV Genotype 2/3 Patients [7]

| Treatment Arm | SVR24 Rate (%) |

| This compound 1000 mg | 80-85 |

| This compound 600 mg + Ribavirin | 80-85 |

| This compound 800 mg + Ribavirin | 80-85 |

| Peginterferon + Ribavirin | 58 |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the antiviral activity and mechanism of action of this compound.

HCV Replicon Assay for Antiviral Activity

The HCV replicon system is a fundamental tool for assessing the in vitro antiviral activity of compounds against HCV replication.[8][9][10]

Principle: HCV subgenomic replicons are RNA molecules that can autonomously replicate in cultured hepatoma cells (e.g., Huh-7).[8][9][10] These replicons typically contain the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication, along with a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase).[8][9][10] Antiviral activity is measured by the reduction in reporter gene expression or the number of drug-resistant cell colonies.[5]

Detailed Methodology:

-

Cell Culture: Maintain Huh-7 cells or their derivatives in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

-

In Vitro Transcription: Linearize the plasmid DNA containing the HCV replicon construct and use a T7 RNA polymerase kit to synthesize replicon RNA in vitro.

-

Electroporation: Resuspend Huh-7 cells in a cytomix buffer and electroporate with the in vitro transcribed replicon RNA.

-

Drug Treatment: Plate the electroporated cells in 96-well plates. After cell attachment, add serial dilutions of this compound to the culture medium.

-

Quantification of HCV Replication:

-

Luciferase Assay: If using a luciferase reporter replicon, lyse the cells after a 48-72 hour incubation period and measure luciferase activity using a luminometer.[5]

-

Quantitative RT-PCR (qRT-PCR): Extract total cellular RNA and perform a one-step qRT-PCR to quantify HCV RNA levels.[11]

-

Colony Formation Assay: If using a selectable marker, add G418 to the culture medium to select for cells harboring replicating replicons. After 2-3 weeks, stain and count the resulting cell colonies.

-

-

Data Analysis: Calculate the EC50 value, which is the concentration of the drug that inhibits HCV replication by 50%, by plotting the dose-response curve.

Caption: Workflow for determining the antiviral activity of this compound using an HCV replicon assay.

GST Pull-Down Assay for Cyclophilin A-NS5A Interaction

The Glutathione S-Transferase (GST) pull-down assay is a common in vitro method to study protein-protein interactions.[12][13][14][15][16]

Principle: A "bait" protein (e.g., GST-tagged CypA) is immobilized on glutathione-coated beads. A cell lysate or a purified "prey" protein (e.g., HCV NS5A) is then incubated with these beads. If the prey protein interacts with the bait protein, it will be "pulled down" with the beads. The interacting proteins are then eluted and detected by Western blotting.[12][13][14][15][16]

Detailed Methodology:

-

Expression and Purification of GST-tagged Protein: Transform E. coli with a plasmid encoding a GST-CypA fusion protein. Induce protein expression with IPTG and purify the fusion protein using glutathione-agarose beads.

-

Preparation of Prey Protein Lysate: Transfect mammalian cells (e.g., HEK293T) with a plasmid encoding HCV NS5A. After 48 hours, lyse the cells in a suitable buffer containing protease inhibitors.

-

Binding Reaction: Incubate the purified GST-CypA bound to glutathione-agarose beads with the cell lysate containing NS5A for 2-4 hours at 4°C with gentle rotation. Include a control with GST alone to check for non-specific binding. To test the effect of this compound, add the compound to the binding reaction at various concentrations.

-

Washing: Pellet the beads by centrifugation and wash them several times with a wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an anti-NS5A antibody to detect the pulled-down protein.

Signaling Pathways and Logical Relationships

Primary Signaling Pathway: CypA-NS5A Interaction

As previously described, the core mechanism of this compound's anti-HCV activity is the disruption of the interaction between the host protein CypA and the viral protein NS5A. This interaction is critical for the proper functioning of the HCV replication complex.

Broader Impact on Host Cell Signaling

Cyclophilin A is a ubiquitous and abundant protein involved in numerous cellular processes beyond viral replication. Therefore, its inhibition by this compound may have broader effects on host cell signaling. While not fully elucidated, potential areas of impact include:

-

Inflammatory Signaling: Cyclophilins are known to be involved in inflammatory responses.

-

Cell Proliferation and Differentiation: CypA has been implicated in signaling pathways that regulate cell growth and development.

Further research is needed to fully understand the off-target effects of this compound on host cell signaling pathways.

Caption: A generalized workflow illustrating the key stages of antiviral drug discovery and development.[17][18][19][20]

Conclusion

This compound stands as a testament to the potential of host-targeting antivirals. Its potent, pangenotypic anti-HCV activity and high barrier to resistance underscore the value of this therapeutic strategy. Although its clinical development was halted, the extensive data gathered from preclinical and clinical studies provide a rich resource for the scientific community. This technical guide has summarized the core knowledge surrounding this compound, offering a foundation for future research into this and other host-targeting antiviral agents. The continued exploration of such compounds holds promise for the development of novel therapies against a broad range of viral diseases.

References

- 1. DEB025 (this compound) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A | PLOS One [journals.plos.org]

- 2. Profile of this compound and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profile of this compound and its potential in the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of this compound for the treatment of hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DEB025 (this compound) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jwatch.org [jwatch.org]

- 8. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 10. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. dnaconda.riken.jp [dnaconda.riken.jp]

- 12. goldbio.com [goldbio.com]

- 13. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]

- 14. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]

- 15. cube-biotech.com [cube-biotech.com]

- 16. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]

- 17. Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 19. researchgate.net [researchgate.net]

- 20. In silico virtual screening approaches for anti-viral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Renaissance of a Fungal Peptide: A Technical Guide to Non-Immunosuppressive Cyclosporine Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclosporine A (CsA), a cyclic peptide isolated from the fungus Tolypocladium inflatum, has long been a cornerstone of immunosuppressive therapy in organ transplantation.[1] Its mechanism of action, centered on the inhibition of calcineurin via a complex with cyclophilin A (CypA), effectively blunts T-cell activation.[1] However, burgeoning research has unveiled a new frontier for CsA derivatives: potent therapeutic agents devoid of immunosuppressive activity. By strategically modifying the CsA scaffold, scientists have successfully decoupled its broad-spectrum antiviral and neuroprotective properties from its immunomodulatory effects. This guide provides an in-depth technical overview of the discovery, synthesis, and characterization of these non-immunosuppressive cyclosporine analogs, offering a valuable resource for researchers and drug development professionals in this burgeoning field.

From Immunosuppression to Targeted Therapeutics: The Rationale for Non-Immunosuppressive Analogs

The therapeutic utility of CsA beyond immunosuppression has been increasingly recognized. It exhibits robust antiviral activity against a range of viruses, including hepatitis C virus (HCV), human immunodeficiency virus (HIV), influenza viruses, and coronaviruses.[1][2] Furthermore, its ability to inhibit the mitochondrial permeability transition pore (mPTP) confers significant neuroprotective effects in models of traumatic brain injury and neurodegenerative diseases.[3][4]

The primary driver for the development of non-immunosuppressive analogs was to harness these therapeutic benefits without the significant side effects associated with long-term immunosuppression. The key insight was that the immunosuppressive activity of the CsA-CypA complex is mediated by its interaction with calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[5] Structural and functional studies revealed that specific residues on the CsA molecule are critical for calcineurin binding but less so for cyclophilin binding. This provided a roadmap for chemical modifications that could abolish calcineurin inhibition while preserving the interaction with cyclophilins, the primary mediators of the desired antiviral and neuroprotective effects.

Key Non-Immunosuppressive Cyclosporine Analogs and Their Therapeutic Promise

Several non-immunosuppressive cyclosporine analogs have emerged from extensive research and development efforts, with some advancing to clinical trials. These compounds have demonstrated significant therapeutic potential in various disease models.

-

Alisporivir (Debio-025): A potent anti-HCV agent that has undergone extensive clinical investigation.[6][7] It has also shown in vitro activity against other viruses, including coronaviruses.[2][6]

-

SCY-635: Another promising anti-HCV candidate that has demonstrated a high barrier to resistance.[8][9]

-

NIM811: This analog has shown both antiviral activity against HCV and significant neuroprotective effects by inhibiting the mPTP.[4][10][11]

These analogs, and others in preclinical development, represent a new class of drugs with the potential to address unmet medical needs in infectious diseases and neurology.

Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data for key non-immunosuppressive cyclosporine analogs, providing a comparative overview of their biological activities.

Table 1: Antiviral Activity of Non-Immunosuppressive Cyclosporine Analogs

| Compound | Virus | Assay | EC50 / IC50 | Citation |

| NIM811 | Hepatitis C Virus (HCV) | Replicon Assay | IC50: 0.66 µM | [10] |

| SCY-635 | Hepatitis C Virus (HCV) | Replicon Assay | EC50: 100 nM | [12] |

| This compound (Debio-025) | Coronaviruses (SARS-CoV, MERS-CoV) | Cell Culture | Low-micromolar | [6] |

| Cyclosporine A | Influenza A (H1N1) | Plaque Reduction | EC50: 2.08 µM | [1] |

Table 2: Cyclophilin Binding and Inhibition

| Compound | Cyclophilin Target | Assay | Kd / Ki / IC50 | Citation |

| NIM811 | CypA | PPIase Inhibition | Ki: 2.1 nM | [13] |

| This compound (Debio-025) | TgCyp23 | Isothermal Titration Calorimetry | Kd: 15 ± 3 nM | [13] |

| This compound (Debio-025) | TgCyp23 | PPIase Inhibition | IC50: 0.7 nM | [13] |

| Dihydrocyclosporin A | TgCyp23 | Isothermal Titration Calorimetry | Kd: 200 ± 92 nM | [13] |

Table 3: Calcineurin Inhibition

| Compound | Assay | IC50 | Citation |

| SCY-635 | Calcineurin Phosphatase Activity | No detectable inhibition up to 2 µM | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development and characterization of non-immunosuppressive cyclosporine analogs.

Synthesis of Non-Immunosuppressive Analogs

The synthesis of non-immunosuppressive analogs typically starts with the parent molecule, Cyclosporine A, which is commercially available or can be obtained through fermentation of the fungus Tolypocladium inflatum. The core strategy involves selective chemical modification of the amino acid residues that are crucial for calcineurin binding but not for cyclophilin binding.

General Strategy:

-

Protection of Reactive Groups: Protect reactive functional groups on the CsA molecule that are not the target of modification.

-

Selective Modification: Introduce the desired chemical change at the target position (e.g., position 3 or 4). This can involve amino acid substitution or modification of existing side chains.

-

This compound Synthesis: Involves the replacement of sarcosine at position 3 with (D)-MeAla and the N-ethylation of the valine at position 4.

-

NIM811 Synthesis: Involves the substitution of N-methyl-L-leucine at position 4 with N-methyl-L-isoleucine.

-

-

Deprotection: Remove the protecting groups to yield the final analog.

-

Purification: Purify the synthesized analog using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

-

Characterization: Confirm the structure and purity of the final product using methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Cyclophilin Binding Assay (Competitive Binding)

This assay quantifies the ability of a test compound to compete with a labeled ligand for binding to cyclophilin.

Materials:

-

Recombinant human Cyclophilin A (CypA)

-

[³H]-Cyclosporin A (radiolabeled ligand)

-

Test compounds (non-immunosuppressive analogs)

-

Assay buffer (e.g., Tris-HCl buffer with BSA)

-

Sephadex LH-20 or charcoal for separation of bound and free ligand

-

Scintillation counter

Protocol:

-

Prepare a series of dilutions of the test compound.

-

In a microtiter plate, incubate a fixed concentration of recombinant CypA with a fixed concentration of [³H]-CsA in the presence of varying concentrations of the test compound.

-

Allow the binding reaction to reach equilibrium.

-

Separate the bound [³H]-CsA from the free [³H]-CsA using either Sephadex LH-20 chromatography or charcoal adsorption.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-CsA (IC50). This value is inversely proportional to the binding affinity of the test compound for CypA.

Calcineurin Phosphatase Activity Assay

This assay measures the ability of a cyclosporine analog-cyclophilin complex to inhibit the phosphatase activity of calcineurin.

Materials:

-

Recombinant human Calcineurin

-

Recombinant human Cyclophilin A

-

Calmodulin

-

Phosphopeptide substrate (e.g., RII phosphopeptide)

-

Assay buffer (containing Tris-HCl, MgCl₂, CaCl₂, and DTT)

-

Malachite green reagent for phosphate detection

-

Test compounds

Protocol:

-

Pre-incubate the test compound with recombinant CypA to allow for complex formation.

-

In a microtiter plate, add the calcineurin enzyme, calmodulin, and the pre-formed test compound-CypA complex to the assay buffer.

-

Initiate the phosphatase reaction by adding the phosphopeptide substrate.

-

Incubate the reaction at 30°C for a defined period.

-

Stop the reaction and measure the amount of free phosphate released using the malachite green reagent, which forms a colored complex with phosphate that can be quantified spectrophotometrically.

-

Determine the concentration of the test compound required to inhibit 50% of the calcineurin activity (IC50). Non-immunosuppressive analogs will have very high or no measurable IC50 values in this assay.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay (Calcium Retention Capacity)

This assay assesses the ability of a compound to inhibit the opening of the mPTP in isolated mitochondria by measuring their capacity to take up and retain calcium.

Materials:

-

Isolated mitochondria (from rat liver or brain)

-

Mitochondrial respiration buffer (containing sucrose, mannitol, HEPES, succinate, and rotenone)

-

Calcium Green-5N or a similar calcium-sensitive fluorescent dye

-

CaCl₂ solution

-

Test compounds

-

Fluorometer

Protocol:

-

Suspend the isolated mitochondria in the respiration buffer in the cuvette of a fluorometer.

-

Add the calcium-sensitive fluorescent dye.

-

Add the test compound at the desired concentration and incubate briefly.

-

Initiate calcium uptake by adding sequential pulses of a known concentration of CaCl₂.

-

Monitor the fluorescence of the calcium-sensitive dye. As mitochondria take up Ca²⁺, the extra-mitochondrial Ca²⁺ concentration and the fluorescence will decrease.

-

The opening of the mPTP is indicated by a sudden and large increase in fluorescence as the mitochondria release the accumulated Ca²⁺.

-

The calcium retention capacity is calculated as the total amount of Ca²⁺ taken up by the mitochondria before the pore opens. An increase in calcium retention capacity in the presence of the test compound indicates inhibition of mPTP opening.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in the study of non-immunosuppressive cyclosporine analogs.

Signaling Pathways

References

- 1. Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Effects of immunophilin inhibitors and non-immunosuppressive analogs on coronavirus replication in human infection models [frontiersin.org]

- 3. The nonimmunosuppressive cyclosporin analogs NIM811 and UNIL025 display nanomolar potencies on permeability transition in brain-derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. SCYNEXIS' SCY-635 Demonstrates Impressive Barrier to Resistance in HCV Treatment :: SCYNEXIS, Inc. (SCYX) [ir.scynexis.com]

- 9. SCY-635, a novel nonimmunosuppressive analog of cyclosporine that exhibits potent inhibition of hepatitis C virus RNA replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and improves gait performance following ischemia–reperfusion in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Cyclophilin Inhibitor SCY-635 Disrupts Hepatitis C Virus NS5A-Cyclophilin A Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluating the potential of non‐immunosuppressive cyclosporin analogs for targeting Toxoplasma gondii cyclophilin: Insights from structural studies - PMC [pmc.ncbi.nlm.nih.gov]

Alisporivir's Interaction with Cyclophilin A and NS5A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alisporivir (DEB-025) is a non-immunosuppressive cyclophilin inhibitor that has demonstrated potent antiviral activity against the Hepatitis C Virus (HCV). Its mechanism of action is centered on the inhibition of the host protein cyclophilin A (CypA), a peptidyl-prolyl isomerase (PPIase). This inhibition disrupts the critical interaction between CypA and the HCV nonstructural protein 5A (NS5A), a key component of the viral replication complex. This technical guide provides an in-depth analysis of the molecular interactions at the core of this compound's antiviral effect, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Introduction

Hepatitis C virus infection remains a significant global health concern. The development of direct-acting antivirals (DAAs) has revolutionized treatment, but the emergence of resistance highlights the need for novel therapeutic strategies. Host-targeting antivirals, such as this compound, offer a high barrier to resistance by targeting cellular factors essential for viral replication.[1][2] this compound's primary target is cyclophilin A (CypA), a ubiquitous cellular chaperone protein with PPIase activity.[3] CypA is co-opted by HCV to facilitate the correct conformation of the viral protein NS5A, which is essential for the formation of the viral replication complex and subsequent RNA synthesis.[4][5] this compound binds to the enzymatic pocket of CypA, inhibiting its isomerase activity and, consequently, preventing the functional interaction with NS5A.[3][4] This guide delves into the specifics of these interactions, providing a comprehensive resource for researchers in the field.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the binding affinities and antiviral activity of this compound and its interaction partners.

Table 1: Binding Affinity and Kinetics of Cyclophilin A Interactions

| Interacting Molecules | Method | K_d (Dissociation Constant) | k_on (Association Rate) | k_off (Dissociation Rate) | Reference |

| Cyclosporin A - CypA | SPR | 23 ± 6 nM | 0.53 ± 0.1 µM⁻¹s⁻¹ | 1.2 ± 0.1 x 10⁻² s⁻¹ | [1] |

| This compound - CypA | ~7-8 nM (estimated) | Not explicitly found | 2.4 ± 0.1 x 10⁻⁴ s⁻¹ | [3] | |

| NS5A (domain II) - CypA | NMR | Weak (µM range) | Not explicitly found | Not explicitly found | [6] |

Note: Direct SPR kinetic data for this compound-CypA binding was not explicitly found in the provided search results. The estimated K_d is based on a reported 1.4-fold higher affinity than Cyclosporin A.[3]

Table 2: Antiviral Activity of this compound against HCV

| HCV Genotype | Assay | EC₅₀ (50% Effective Concentration) | Reference |

| 1b | Replicon Assay | 0.04 ± 0.01 µM | [7] |

| 1b (D320E mutant) | Replicon Assay | 3.9-fold increase vs. WT | [7] |

| 1b (D320E/Y321N mutant) | Replicon Assay | ~2-fold increase vs. WT | [8] |

| 2a | Not explicitly found | Not explicitly found | |

| 3a | Not explicitly found | Not explicitly found | |

| 4a | Not explicitly found | Not explicitly found |

Table 3: Clinical Efficacy of this compound (Viral Load Reduction)

| HCV Genotype(s) | Treatment Regimen | Duration | Mean Maximal Viral Load Reduction (log₁₀ IU/mL) | Reference |

| 1, 2, 3, 4 | This compound (1000 mg/day) + pegIFN-α-2a | 29 days | 4.75 | [9] |

| 2, 3 | This compound (various doses) ± Ribavirin | 6 weeks | High level of antiviral effectiveness (dose-dependent) | [2] |

| 1, 4 | This compound (1000 mg/day) monotherapy | 15 days | 4.75 | [9] |

| 1, 2, 3, 4 | This compound (1200 mg BID) monotherapy | 15 days | 3.6 | [9] |

Signaling Pathways and Mechanisms of Action

HCV Replication and the Role of CypA

HCV replication occurs within a membranous web in the cytoplasm of infected hepatocytes. The viral nonstructural proteins, including NS5A and the RNA-dependent RNA polymerase NS5B, form a replication complex responsible for synthesizing new viral RNA genomes. The proper folding and function of NS5A are critically dependent on the PPIase activity of the host protein, CypA.[5] CypA catalyzes the cis-trans isomerization of proline residues within domain II of NS5A, a conformational change that is essential for NS5A's interaction with other viral and host factors and for its ability to bind viral RNA.[5][10]

Mechanism of Action of this compound

This compound acts as a potent inhibitor of CypA. It binds directly to the hydrophobic enzymatic pocket of CypA, the same site responsible for its PPIase activity.[3] This binding event physically blocks the access of substrates like NS5A, thereby preventing the crucial proline isomerization. Without this conformational change, NS5A is unable to achieve its active state, leading to a dysfunctional replication complex and potent inhibition of viral RNA synthesis.[4]

Experimental Protocols

Surface Plasmon Resonance (SPR) for this compound-CypA Binding Kinetics

This protocol outlines the methodology for determining the binding kinetics of this compound to CypA using SPR.

Methodology:

-

Protein Immobilization: Recombinant human His-tagged CypA is immobilized on a Ni-NTA sensor chip.[1] The surface is then stabilized using a brief covalent coupling via primary amines to prevent dissociation.[1]

-

Analyte Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in running buffer (e.g., HBS-EP buffer) to create a range of concentrations for injection.

-

Binding Measurement: The diluted this compound solutions are injected over the sensor surface at a constant flow rate. The association and dissociation phases are monitored in real-time by measuring the change in resonance units.

-

Surface Regeneration: Between injections of different this compound concentrations, the sensor surface is regenerated to remove bound ligand.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).

Isothermal Titration Calorimetry (ITC) for this compound-CypA Binding Thermodynamics

ITC measures the heat change upon binding and can determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

-

Sample Preparation: Purified recombinant CypA is placed in the sample cell of the calorimeter, and a concentrated solution of this compound is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.

-

Titration: A series of small injections of this compound are made into the CypA solution. The heat released or absorbed during each injection is measured.

-

Data Analysis: The integrated heat data are plotted against the molar ratio of this compound to CypA. The resulting binding isotherm is fitted to a binding model to determine the K_d, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

GST Pulldown Assay for CypA-NS5A Interaction

This assay is used to demonstrate the direct interaction between CypA and NS5A and the inhibitory effect of this compound.

Methodology:

-

Bait Protein Immobilization: Recombinant GST-tagged CypA is incubated with glutathione-sepharose beads, allowing the GST tag to bind to the glutathione.[11]

-

Prey Protein Preparation: A cell lysate containing expressed HCV NS5A is prepared.[11]

-

Binding Reaction: The immobilized GST-CypA is incubated with the NS5A-containing lysate in the presence or absence of this compound.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution and Detection: The bound proteins are eluted from the beads and analyzed by SDS-PAGE followed by Western blotting using an anti-NS5A antibody to detect the presence of NS5A in the pulldown fraction.

HCV Replicon Assay for Antiviral Activity

This cell-based assay is used to quantify the inhibitory effect of this compound on HCV RNA replication.

Methodology:

-

Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are cultured.[12][13]

-

Compound Treatment: The replicon-containing cells are treated with serial dilutions of this compound for a defined period (e.g., 72 hours).

-

Luciferase Assay: The cells are lysed, and the luciferase activity is measured, which is proportional to the level of HCV RNA replication.[14]

-

Data Analysis: The luciferase signal is plotted against the this compound concentration, and the EC₅₀ value is calculated by fitting the data to a dose-response curve.

Conclusion

This compound represents a compelling example of a host-targeting antiviral with a well-defined mechanism of action. By specifically inhibiting the PPIase activity of CypA, this compound effectively disrupts a critical host-virus interaction that is essential for HCV replication. This technical guide has provided a detailed overview of the molecular interactions, quantitative binding and activity data, and the experimental methodologies used to characterize this promising antiviral agent. The high barrier to resistance and pangenotypic activity of this compound underscore the potential of targeting host factors in the development of future antiviral therapies.[4] Further research into the structural and dynamic aspects of the this compound-CypA-NS5A axis will continue to provide valuable insights for the design of next-generation cyclophilin inhibitors.

References

- 1. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modeling viral kinetics and treatment outcome during this compound interferon-free treatment in hepatitis C virus genotype 2 and 3 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. X-ray structure of this compound in complex with cyclophilin A at 1.5 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profile of this compound and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclophilin A Interacts with Domain II of Hepatitis C Virus NS5A and Stimulates RNA Binding in an Isomerase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclophilin A allows the allosteric regulation of a structural motif in the disordered domain 2 of NS5A and thereby fine-tunes HCV RNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DEB025 (this compound) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A | PLOS One [journals.plos.org]

- 8. Multiple Mutations in Hepatitis C Virus NS5A Domain II Are Required To Confer a Significant Level of Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DEB025 (this compound) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclophilin A interacts with domain II of hepatitis C virus NS5A and stimulates RNA binding in an isomerase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 14. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]

Pangenotypic Activity of Alisporivir Against HCV Genotypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pangenotypic activity of Alisporivir (formerly known as DEB025), a host-targeting antiviral agent, against Hepatitis C Virus (HCV). This compound represents a unique class of antivirals that inhibit HCV replication by targeting a host protein, cyclophilin A (CypA), which is essential for viral replication across all genotypes.[1][2][3] This mechanism of action confers a high barrier to resistance and activity against a broad range of HCV genotypes.[1][2]

Core Mechanism of Action: Targeting a Host Dependency

This compound is a non-immunosuppressive cyclosporine analog that potently inhibits the peptidyl-prolyl isomerase (PPIase) activity of CypA.[3][4] CypA is a cellular chaperone protein that plays a crucial role in the HCV life cycle by interacting with the viral nonstructural protein 5A (NS5A).[3] This interaction is vital for the proper folding and function of NS5A, which is a key component of the HCV replication complex.[3] By binding to the active site of CypA, this compound prevents the CypA-NS5A interaction, thereby disrupting the viral replication machinery.[3] This host-oriented mechanism is the basis for this compound's pangenotypic activity, as the drug targets a cellular factor required by all HCV genotypes rather than a more variable viral protein.[1][3]

Quantitative Analysis of Pangenotypic Activity

The pangenotypic efficacy of this compound has been demonstrated in both in vitro studies using HCV replicon systems and in clinical trials. While a comprehensive, publicly available dataset of EC50 values across all HCV genotypes from a single comparative study is limited, the available data consistently supports its broad-spectrum activity.

In Vitro Antiviral Activity

In vitro studies utilizing HCV subgenomic replicons have confirmed the potent inhibitory effect of this compound against multiple HCV genotypes. Notably, this compound has been shown to inhibit replicons derived from genotypes 1a, 1b, 2a, and 3a in the nanomolar range.[1]

| HCV Genotype | Assay System | EC50 (nM) | Reference |

| 1a | Replicon | Potent (nM range) | [1] |

| 1b | Replicon | Potent (nM range) | [1] |

| 2a | Replicon | Potent (nM range) | [1] |

| 2a (JFH-1) | Infectious Virus | Potent (nM range) | [1] |

| 3a | Replicon | Potent (nM range) | [1] |

Clinical Efficacy: Viral Load Reduction

Clinical trials have provided robust evidence for the pangenotypic activity of this compound in HCV-infected patients. Significant reductions in viral load have been observed across genotypes 1, 2, 3, and 4.

| HCV Genotype(s) | Patient Population | This compound Regimen | Mean Maximal Viral Load Reduction (log10 IU/mL) | Reference |

| 1, 2, 3, 4 | Treatment-naïve | 1000 mg/day + pegIFN-α-2a | -4.75 (GT 1 & 4), up to -5.89 (GT 2 & 3) | [5] |

| 1, 3, 4 | HCV/HIV co-infected | 1200 mg BID (monotherapy) | -3.6 | [5][6] |

| 1 | Treatment-naïve | 600 mg QD or 400 mg BID + PR | Significantly higher SVR12 vs PR alone | [5] |

| 2, 3 | Treatment-naïve | 600-1000 mg daily + Ribavirin | High SVR24 rates (80-85%) | [5] |

pegIFN-α-2a: Pegylated Interferon-alpha-2a; PR: Peginterferon and Ribavirin; SVR12/24: Sustained Virologic Response at 12/24 weeks post-treatment.

Experimental Protocols

The primary method for evaluating the in vitro antiviral activity of compounds like this compound is the HCV replicon assay.

HCV Replicon Inhibition Assay

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HCV RNA replication in a cell-based system.

Materials:

-

Huh-7 (human hepatoma) cells or derived cell lines (e.g., Huh-7.5)

-

HCV subgenomic replicon constructs for various genotypes (e.g., containing a luciferase reporter gene)

-

Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and antibiotics)

-

G418 (for selection of stable replicon-harboring cell lines)

-

This compound (or other test compounds)

-

Luciferase assay reagent

-

Luminometer

-

Cytotoxicity assay reagents (e.g., MTS or resazurin)

Methodology:

-

Cell Line Maintenance: Stably transfected Huh-7 cells harboring HCV subgenomic replicons are maintained in culture medium containing G418 to ensure the retention of the replicon.

-

Assay Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared. The culture medium is replaced with fresh medium containing the various concentrations of the drug. Control wells receive medium with vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a defined period (typically 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.

-

Luciferase Assay (for reporter replicons): The cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.

-

RNA Quantification (for non-reporter replicons): Total cellular RNA is extracted, and quantitative RT-PCR is performed to determine the levels of HCV RNA.

-

Cytotoxicity Assay: A parallel assay is conducted to assess the effect of the compound on cell viability. This is crucial to ensure that the observed reduction in HCV replication is not due to a general cytotoxic effect.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of this compound's Action

Caption: Mechanism of this compound action on the HCV replication complex.

Experimental Workflow for HCV Replicon Assay

Caption: Workflow for determining the in vitro efficacy of this compound.

Conclusion

This compound demonstrates potent, pangenotypic activity against a broad range of HCV genotypes. Its unique mechanism of targeting a host protein, cyclophilin A, results in a high barrier to the development of resistance. Both in vitro and extensive clinical data underscore its efficacy across genotypes 1, 2, 3, and 4. While the clinical development of this compound for HCV was halted, its well-characterized pangenotypic profile and mechanism of action provide a valuable case study for the development of future host-targeting antiviral therapies.[7][8] The experimental protocols and conceptual frameworks outlined in this guide serve as a resource for researchers in the field of antiviral drug discovery and development.

References

- 1. Profile of this compound and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profile of this compound and its potential in the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclophilin inhibitors for the treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DEB025 (this compound) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy and safety of this compound for the treatment of hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Alisporivir: A Cyclophilin D Inhibitor with Neuroprotective Potential in Neurodegenerative Disease Research

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alisporivir (Debio-025), a non-immunosuppressive analog of cyclosporine A, is emerging as a compound of significant interest in the field of neurodegenerative disease research. Its primary mechanism of action, the inhibition of cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP), positions it as a promising therapeutic candidate for diseases characterized by mitochondrial dysfunction, such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). This technical guide provides an in-depth overview of this compound's core pharmacology, summarizes key preclinical findings, presents detailed experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to support further investigation into its neuroprotective potential.

Introduction to this compound and its Mechanism of Action

This compound is a potent cyclophilin inhibitor.[1] Unlike its parent compound, cyclosporine A, this compound does not exert significant immunosuppressive effects, making it a more suitable candidate for long-term treatment of chronic diseases.[2] Its primary intracellular target is the family of cyclophilin enzymes, with a particularly high affinity for cyclophilin D (CypD).

CypD is a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix.[2][3] It plays a crucial role in the regulation of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane.[3] Under conditions of cellular stress, such as oxidative stress and high intracellular calcium levels, which are common in neurodegenerative diseases, CypD facilitates the opening of the mPTP.[4] Prolonged mPTP opening leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and ultimately, cell death.[4] By inhibiting CypD, this compound prevents the opening of the mPTP, thereby protecting mitochondria and enhancing cell survival.

Quantitative Data on this compound's Bioactivity and Preclinical Efficacy

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

| Parameter | Value | Assay Condition | Reference |

| IC₅₀ (CypD PPIase activity) | 0.03 ± 0.005 µM | Chymotrypsin-coupled assay for N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide | [2] |

| IC₅₀ (mPTP Opening) | 0.05 ± 0.02 µM | Ca²⁺-induced swelling of isolated mouse liver mitochondria | [2] |

Table 1: In Vitro Bioactivity of this compound

| Animal Model | Treatment Regimen | Key Findings | Reference |

| High-Fat Diet/Streptozotocin-Induced Diabetic Mice | 2.5 mg/kg/day, intraperitoneally for 21 days | - Restored morphology and cristae structure of skeletal muscle mitochondria.- Increased expression of Mfn2 and reduced expression of Drp1.- Recovered respiratory control ratio and calcium retention capacity.- Normalized susceptibility of skeletal muscle mitochondria to mPTP opening.- Reduced intensity of lipid peroxidation. | [5] |

| mdx Mice (Duchenne Muscular Dystrophy Model) | Not specified | - Reduced inflammation and improved muscle function.- Improved mitochondrial ultrastructure, normalized respiration and oxidative phosphorylation.- Decreased lipid peroxidation due to suppression of MPT pore opening and improved calcium homeostasis.- Suppressed mitochondrial biogenesis and altered mitochondrial dynamics. | [6] |

| Diabetic Mice | 2.5 mg/kg, intraperitoneally for 20 days | - Increased rate of glucose clearance.- Prevented mitochondrial swelling and ultrastructural alterations in cardiomyocytes.- Canceled the diabetes-induced increases in the susceptibility of heart mitochondria to the MPT pore opening and the level of lipid peroxidation products. | [7] |

Table 2: Summary of Preclinical In Vivo Studies with this compound in Models with Mitochondrial Dysfunction

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for evaluating its neuroprotective effects.

Caption: this compound's mechanism of action in preventing neuronal death.

Caption: A typical experimental workflow for evaluating this compound's neuroprotective effects.

Detailed Experimental Protocols

In Vitro Neuroprotection Assay in a Neuroblastoma Cell Line

Objective: To assess the protective effect of this compound against neurotoxin-induced cell death in a human neuroblastoma cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

Neurotoxin (e.g., Rotenone, MPP+, or Amyloid-beta oligomers)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Phosphate-buffered saline (PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO).

-

Induction of Neurotoxicity: Add the neurotoxin to the wells (e.g., Rotenone at 1 µM). Include a control group with no neurotoxin.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Assessment of Cell Viability:

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

LDH Assay: Collect the cell culture supernatant and measure LDH release according to the manufacturer's instructions.

-

-

Data Analysis: Calculate cell viability as a percentage of the control group and determine the EC₅₀ of this compound.

In Vivo Efficacy Study in a 5XFAD Mouse Model of Alzheimer's Disease

Objective: To evaluate the therapeutic efficacy of this compound in improving cognitive function and reducing neuropathology in the 5XFAD transgenic mouse model of Alzheimer's disease.

Animals:

-

5XFAD transgenic mice and wild-type littermates (3 months old)

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Morris water maze apparatus

-

Immunohistochemistry reagents (e.g., anti-Aβ antibody, anti-Iba1 antibody)

-

Brain tissue homogenization buffer

Procedure:

-

Animal Grouping and Treatment: Randomly assign 5XFAD mice to two groups: vehicle-treated and this compound-treated (e.g., 10 mg/kg, daily oral gavage). Include a group of wild-type mice as a control. The treatment duration is typically 3 months.

-

Behavioral Testing (Morris Water Maze):

-

Acquisition Phase: For 5 consecutive days, train the mice to find a hidden platform in a circular pool of water. Record the escape latency and path length.

-

Probe Trial: On day 6, remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant.

-

-

Tissue Collection and Preparation: At the end of the treatment period, euthanize the mice and perfuse with PBS. Collect the brains; one hemisphere can be fixed for immunohistochemistry and the other snap-frozen for biochemical analysis.

-

Immunohistochemistry:

-

Stain brain sections with an anti-Aβ antibody (e.g., 6E10) to quantify amyloid plaque load.

-

Stain with an anti-Iba1 antibody to assess microglial activation.

-

-

Biochemical Analysis:

-

Homogenize brain tissue and measure the levels of soluble and insoluble Aβ using ELISA.

-

Isolate mitochondria and perform a calcium retention capacity assay to assess mPTP opening.

-

-

Data Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the different experimental groups.

Discussion and Future Directions

The available preclinical data strongly suggest that this compound, through its inhibition of CypD and subsequent stabilization of mitochondrial function, holds significant promise as a neuroprotective agent. Its ability to mitigate mitochondrial dysfunction, a central pathological feature across multiple neurodegenerative diseases, provides a compelling rationale for its further investigation.

Future research should focus on:

-

Disease-Specific Efficacy: Conducting comprehensive preclinical studies in well-established animal models of Parkinson's disease (e.g., MPTP or α-synuclein overexpression models) and ALS (e.g., SOD1 or C9orf72 models) to determine the breadth of this compound's neuroprotective effects.

-

Biomarker Development: Identifying and validating biomarkers that can track the engagement of CypD by this compound in the central nervous system and correlate with clinical outcomes.

-

Combination Therapies: Exploring the synergistic potential of this compound with other therapeutic agents that target different pathological pathways in neurodegenerative diseases, such as anti-amyloid or anti-tau therapies in Alzheimer's disease.

-

Clinical Translation: Designing and executing well-controlled clinical trials to assess the safety, tolerability, and efficacy of this compound in patients with neurodegenerative diseases.

Conclusion

This compound represents a novel and promising therapeutic strategy for neurodegenerative diseases by targeting the fundamental mechanism of mitochondrial dysfunction. The data presented in this technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this compound and unlock its full therapeutic potential for patients suffering from these devastating disorders.

References

- 1. CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel cyclophilin inhibitor C105SR reduces hepatic ischaemia–reperfusion injury via mitoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 4. melp.nl [melp.nl]

- 5. This compound Treatment Alleviates Mitochondrial Dysfunction in the Skeletal Muscles of C57BL/6NCrl Mice with High-Fat Diet/Streptozotocin-Induced Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Improves Mitochondrial Function in Skeletal Muscle of mdx Mice but Suppresses Mitochondrial Dynamics and Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Alisporivir (Debio 025): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisporivir (formerly Debio 025) is a synthetic derivative of cyclosporine A and a first-in-class, non-immunosuppressive cyclophilin (Cyp) inhibitor.[1] It has been extensively investigated for its potent antiviral activity, primarily against the Hepatitis C virus (HCV), by targeting a host protein essential for viral replication.[2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound.

Discovery and Development Timeline

The journey of this compound from a modified natural product to a clinical-stage antiviral agent has been marked by key scientific insights and strategic corporate partnerships.

Early 2000s: The Dawn of Host-Targeting Antivirals for HCV

A pivotal discovery in 2003 by Watashi et al. established the critical role of cyclophilins, a family of host cell proteins, in HCV replication.[3][4] This finding opened a new avenue for antiviral therapy by targeting host factors, a strategy with the potential for a high barrier to resistance.[2]

Mid-2000s: Synthesis and Preclinical Evaluation

Building on this discovery, Debiopharm developed this compound (Debio 025), a synthetic analogue of cyclosporine A.[2] The chemical structure of this compound was modified to eliminate the immunosuppressive activity associated with cyclosporine A while retaining its potent cyclophilin-inhibiting properties.[2] Preclinical studies in the mid to late 2000s demonstrated its potent anti-HCV activity in various in vitro and in vivo models.[5][6]

2010-2015: Clinical Development and Strategic Partnerships

In January 2010, Debiopharm entered into a strategic collaboration with Novartis to advance the clinical development of this compound for HCV.[7] This partnership propelled the molecule through extensive Phase I, II, and III clinical trials. However, in January 2015, Novartis returned the full rights of the this compound program to Debiopharm as part of a portfolio transformation.[7][8]

Post-2015: Exploration of New Indications

Following the return of rights, Debiopharm has continued to explore the therapeutic potential of this compound in other indications, including Duchenne Muscular Dystrophy and more recently, COVID-19.[1][9]

Mechanism of Action: Inhibition of Cyclophilin A

This compound exerts its antiviral effect by binding with high affinity to cyclophilin A (CypA), a cellular peptidyl-prolyl isomerase.[2] This interaction inhibits the enzymatic activity of CypA, which is crucial for the proper folding and function of the HCV non-structural protein 5A (NS5A).[10] The disruption of the CypA-NS5A interaction ultimately interferes with the formation of the viral replication complex, leading to the suppression of HCV RNA replication.[10]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting HCV replication.

Caption: Mechanism of this compound in inhibiting HCV replication by targeting Cyclophilin A.

Quantitative Data

This compound has demonstrated potent antiviral activity across various HCV genotypes and in different experimental systems.

In Vitro Efficacy of this compound

| Parameter | HCV Genotype | Cell Line | Value | Reference(s) |

| IC50 | 1b | Huh5-2 | 0.099 µM | [11] |

| EC50 | 1b (replicon) | Huh 9-13 | 2.05 ± 0.56 µM (resistant) | [5] |

| EC50 | SARS-CoV-2 | Vero E6 | 0.46 ± 0.04 µM | [9] |

| EC50 | HIV-1 | MT4 | Nanomolar range | [12] |

Experimental Protocols

HCV Replicon Assay

This assay is a cornerstone for the in vitro evaluation of anti-HCV compounds.